Tris-hydroxymethyl-methyl-ammonium

Description

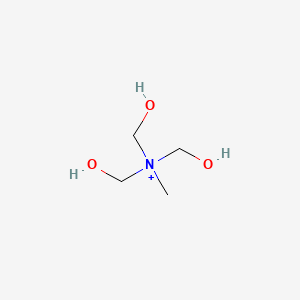

Structure

3D Structure

Properties

CAS No. |

14433-29-5 |

|---|---|

Molecular Formula |

C4H12NO3+ |

Molecular Weight |

122.14 g/mol |

IUPAC Name |

tris(hydroxymethyl)-methylazanium |

InChI |

InChI=1S/C4H12NO3/c1-5(2-6,3-7)4-8/h6-8H,2-4H2,1H3/q+1 |

InChI Key |

DRDCQJADRSJFFD-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](CO)(CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tris-based Buffer Systems in Biological Research

A Note on Terminology : The term "Tris-hydroxymethyl-methyl-ammonium" refers to a specific quaternary ammonium salt with niche applications, such as in the synthesis of ionic liquids and certain antimicrobial compounds.[1] However, in the context of common laboratory buffers for biochemical and drug development research, the functional component is the protonated form of tris(hydroxymethyl)aminomethane, which is an ammonium ion. This guide will focus on the widely utilized tris(hydroxymethyl)aminomethane (Tris) and its protonated form, which are the core of Tris-HCl and other critical buffer systems.

Tris(hydroxymethyl)aminomethane, commonly known as Tris or Tromethamine, is an organic compound extensively used as a biological buffer.[2][3] Its pKa of approximately 8.1 at 25°C makes it an effective buffer in the physiological pH range of 7.0 to 9.0, which is crucial for maintaining the structure and function of proteins and nucleic acids.[4] This guide provides a technical overview of Tris-based buffers for researchers, scientists, and drug development professionals, covering their chemical properties, common applications, and detailed experimental protocols.

Core Properties and Formulations

Tris is a primary amine with three hydroxymethyl groups, making it highly soluble in water.[3] It is a fundamental component in numerous buffer systems tailored for specific applications in molecular biology, biochemistry, and cell biology.

Quantitative Data Summary

The following tables summarize the key quantitative data for Tris and its common buffer formulations.

Table 1: Physicochemical Properties of Tris

| Property | Value | References |

| IUPAC Name | 2-Amino-2-(hydroxymethyl)propane-1,3-diol | [2] |

| CAS Number | 77-86-1 (Tris base) | [2] |

| Molecular Formula | C₄H₁₁NO₃ | [3] |

| Molecular Weight | 121.14 g/mol | [5] |

| pKa (25°C) | ~8.1 | [4] |

| Effective pH Range | 7.0 - 9.0 | [4] |

Table 2: Temperature Dependence of Tris-HCl Buffer pH (0.05 M)

The pH of Tris buffers is notably sensitive to temperature changes, decreasing as the temperature rises. This is a critical consideration when preparing buffers at room temperature for use at 4°C or 37°C. For every 1°C increase, the pKa value decreases by approximately 0.031.

| Temperature | pH |

| 4°C | 7.79 |

| 25°C | 7.20 |

| 37°C | 6.91 |

| (Data adapted from Scripps Laboratories)[4] |

Table 3: Common Tris-Based Buffer Formulations

| Buffer System | Key Components (1X Concentration) | Primary Application |

| Tris-HCl | Variable Tris and HCl concentrations to achieve desired pH | General purpose buffer for protein and enzyme assays |

| TAE | 40 mM Tris, 20 mM Acetic Acid, 1 mM EDTA | Agarose gel electrophoresis of nucleic acids (especially for large DNA fragments) |

| TBE | 89 mM Tris, 89 mM Boric Acid, 2 mM EDTA | Agarose and polyacrylamide gel electrophoresis of nucleic acids (high resolution for small fragments) |

| TBS | 20-50 mM Tris, 150 mM NaCl, pH 7.4-7.6 | Western blotting, ELISA, and other immunoassays (wash and antibody dilution buffer) |

| RIPA Buffer | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS | Cell lysis for total protein extraction (cytoplasmic, membrane, and nuclear) |

| SDS-PAGE Running Buffer | 25 mM Tris, 192 mM Glycine, 0.1% SDS | Polyacrylamide gel electrophoresis for protein separation |

Role in Biological Systems and Assays

Tris itself is not known to be an active participant in signaling pathways. Instead, its primary role is to provide a stable pH environment, which is essential for studying these pathways. For instance, in G-Protein Coupled Receptor (GPCR) binding assays and kinase activity assays, maintaining a consistent physiological pH is paramount for receptor and enzyme stability and function. Tris-based buffers are frequently used in these assays to ensure that the observed effects are due to the molecules being studied and not fluctuations in pH.

References

- 1. researchgate.net [researchgate.net]

- 2. Tris - Wikipedia [en.wikipedia.org]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 5. Tris(hydroxymethyl)aminomethane | C4H11NO3 | CID 6503 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Tris(hydroxymethyl)aminomethane

For Researchers, Scientists, and Drug Development Professionals

Tris(hydroxymethyl)aminomethane, commonly known as Tris or Trizma, and its protonated form, Tris-hydroxymethyl-methyl-ammonium, is an organic compound extensively used as a biological buffer in biochemistry, molecular biology, and the pharmaceutical industry.[1][2] Its prevalence is due to its pKa of approximately 8.1 at 25°C, which provides an effective buffering range from pH 7.2 to 9.0, coinciding with the physiological pH of most living organisms.[1][2] This guide provides a detailed overview of its core chemical properties, experimental protocols for buffer preparation, and its functional mechanism.

Core Chemical and Physical Properties

Tris is a primary amine with three hydroxymethyl groups, rendering it highly soluble in water.[2][3] The quantitative properties of Tris and its common hydrochloride salt are summarized below for easy reference.

| Property | Tris Base (Tris(hydroxymethyl)aminomethane) | Tris Hydrochloride (Tris-HCl) |

| IUPAC Name | 2-Amino-2-(hydroxymethyl)propane-1,3-diol[1] | N/A |

| Synonyms | THAM, Trizma, Tromethamine, Trometamol[1][2] | Trizma HCl |

| Molecular Formula | C₄H₁₁NO₃[4] | C₄H₁₂ClNO₃ |

| Molecular Weight | 121.14 g/mol [4] | 157.60 g/mol |

| pKa (at 25°C) | 8.07[1] | N/A (Acidic form of the buffer pair) |

| Effective pH Range | 7.1 - 9.1[1] | 7.0 - 8.6 |

| Melting Point | 167-172 °C[3] | N/A |

| Boiling Point | 219-220 °C at 10 mmHg[3] | N/A |

| Solubility in Water | 678 g/L[5] | Highly soluble[6] |

| pH (0.1M solution) | 10.6[3] | N/A |

Note: The properties of this compound cation (C₄H₁₂NO₃⁺) itself are intrinsically linked to its role as the conjugate acid of Tris base. Its molecular weight is approximately 122.14 g/mol .[7]

Logical Relationship: The Buffering Mechanism

Tris buffer's ability to maintain a stable pH stems from the equilibrium between Tris base (a proton acceptor) and its conjugate acid, the this compound ion (a proton donor). This equilibrium allows the buffer to neutralize added acids or bases, thereby resisting significant changes in pH.

Caption: The equilibrium of Tris buffer resisting pH changes.

Experimental Protocols

The preparation of Tris buffer is a fundamental procedure in many laboratories. The final pH of a Tris buffer is highly dependent on temperature, decreasing approximately 0.025-0.03 pH units for every 1°C increase.[1][8] Therefore, it is critical to adjust the pH at the temperature at which the buffer will be used.

This protocol outlines the steps to create a 1 Molar stock solution of Tris buffer with a pH of 8.0.

-

Weigh Tris Base: Weigh 12.11 g of Tris base (MW: 121.14 g/mol ) and place it in a beaker or Duran bottle.[9]

-

Dissolve: Add 80 mL of distilled or deionized water and a magnetic stir bar. Place the container on a magnetic stirrer to dissolve the Tris base completely.[9]

-

pH Adjustment: Place a calibrated pH meter into the solution. Slowly add concentrated Hydrochloric Acid (HCl) dropwise while monitoring the pH.[9] Be cautious, as the addition of HCl is an exothermic reaction that will increase the solution's temperature, affecting the pH reading.[10][11] Allow the solution to cool to the intended experimental temperature before making the final pH adjustment.

-

Final Volume: Once the target pH of 8.0 is reached, remove the pH probe and transfer the solution to a 100 mL graduated cylinder. Add distilled water to bring the final volume to 100 mL.[9]

-

Sterilization (Optional): If required, the solution can be sterilized by autoclaving on a liquid cycle (121°C for 20 minutes at 15 psi).[9]

This protocol describes the dilution of a stock solution to a working concentration.

-

Dilution Calculation: To prepare a 10 mM solution from a 1 M stock, a 1:100 dilution is required.

-

Procedure: For a final volume of 100 mL, add 1 mL of the 1 M Tris-HCl (pH 7.4) stock solution to 99 mL of nuclease-free water.[10] Mix thoroughly.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for preparing a Tris buffer solution from solid Tris base.

Caption: Workflow for preparing a Tris buffer solution.

Applications and Considerations in Drug Development

Tris buffer is a critical component in the pharmaceutical and biotechnology sectors.[12]

-

Biopharmaceutical Formulation: It is widely used as an excipient to maintain the pH and stability of protein-based therapeutics, such as monoclonal antibodies, recombinant proteins, and vaccines.[2][12] It is a component of both the Moderna and Pfizer-BioNTech COVID-19 vaccines.[1]

-

Purification and Analysis: Tris is a key ingredient in buffer systems for protein purification and analytical techniques like electrophoresis (e.g., TAE and TBE buffers for nucleic acids, Laemmli buffer for SDS-PAGE).[1][6]

-

Diagnostics: The buffer is vital for developing diagnostic test kits and reagents where stable pH is essential for assay performance.[12]

-

Drug Discovery: In drug discovery, Tris buffers are used in enzyme assays and to solubilize proteins for screening and analysis.[2][13]

Important Considerations:

-

Temperature Dependence: As noted, the pH of Tris buffers is sensitive to temperature changes.[1] This must be accounted for in experiments conducted at temperatures other than room temperature.

-

Electrode Incompatibility: Single-junction pH electrodes containing silver (e.g., Ag/AgCl) should be avoided, as Tris can form a precipitate with silver, clogging the junction and leading to inaccurate readings.[1][6]

-

Metal Ion Interaction: Tris is known to complex with some metal ions, which may interfere with certain enzymatic reactions.[1]

-

Reactivity: The primary amine in Tris can react with aldehydes, making it unsuitable for certain biochemical applications.[1]

References

- 1. Tris - Wikipedia [en.wikipedia.org]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. Tris(hydroxymethyl)aminomethane | 77-86-1 [chemicalbook.com]

- 4. Tris(hydroxymethyl)aminomethane | C4H11NO3 | CID 6503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tris(hydroxymethyl)aminomethane CAS 77-86-1 | 102408 [merckmillipore.com]

- 6. TRIS hydrochloride | 1185-53-1 [chemicalbook.com]

- 7. Tris(hydroxymethyl)methylammonium | C4H12NO3+ | CID 4468930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. toptipbio.com [toptipbio.com]

- 10. horizondiscovery.com [horizondiscovery.com]

- 11. Tris, Tris- HCl Buffer Protocol, Use and Preparation [diagnopal.ca]

- 12. marksparksolutions.com [marksparksolutions.com]

- 13. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide on Tris-Derived Ammonium Compounds

For Researchers, Scientists, and Drug Development Professionals

The term "Tris-hydroxymethyl-methyl-ammonium" is not a standard chemical identifier but points toward cationic derivatives of Tris(hydroxymethyl)aminomethane, a ubiquitous buffering agent in biological and chemical sciences. This guide elucidates the structure, properties, and applications of the most relevant compound fitting this nomenclature: the quaternary ammonium salt, tris(hydroxymethyl)(methyl)azanium, alongside its foundational molecule, Tris.

Core Structures and Nomenclature

The nomenclature "this compound" suggests a central Tris structure with a methylated ammonium group. The most chemically accurate interpretation is a quaternary ammonium cation where the nitrogen atom of the Tris molecule is bonded to a methyl group and the three hydroxymethyl groups.

Tris(hydroxymethyl)aminomethane (Tris or THAM) is the parent compound. It is a primary amine with three hydroxymethyl groups.[1] Its structure is foundational to the derivatives discussed herein.

Tris(hydroxymethyl)(methyl)azanium is the quaternary ammonium cation form. This molecule is also referred to in databases as Tris(hydroxymethyl)methylammonium.[2][3] It features a central nitrogen atom bonded to three hydroxymethyl (-CH₂OH) groups and one methyl (-CH₃) group, resulting in a permanent positive charge.

Physicochemical Properties

Quantitative data for Tris and its methylated ammonium derivative are crucial for their application in experimental settings.

| Property | Tris(hydroxymethyl)aminomethane | Tris(hydroxymethyl)(methyl)azanium Cation |

| IUPAC Name | 2-amino-2-(hydroxymethyl)propane-1,3-diol[4] | tris(hydroxymethyl)(methyl)azanium[2] |

| Molecular Formula | C₄H₁₁NO₃[4] | C₄H₁₂NO₃⁺[2] |

| Molecular Weight | 121.14 g/mol | 122.14 g/mol (for the cation)[2] |

| pKa | 8.08 at 25°C[5][6] | Not applicable (quaternary amine) |

| Effective Buffer Range | pH 7.0 - 9.0[1][7] | Not a buffer |

| Appearance | White crystalline powder | Typically available as a salt (e.g., chloride) |

| Solubility | Highly soluble in water (800 g/L)[1] | Expected to be highly water-soluble |

| SMILES | C(C(CO)(CO)N)O[4] | C--INVALID-LINK--(CO)CO[3] |

| InChIKey | LENZDBCJOHFCAS-UHFFFAOYSA-N[4] | DRDCQJADRSJFFD-UHFFFAOYSA-N[2][3] |

Table 1: Comparative Physicochemical Properties

Synthesis and Preparation

Tris(hydroxymethyl)aminomethane: The synthesis of Tris is a well-established industrial process. A common method involves the condensation of nitromethane with formaldehyde in the presence of a catalyst like calcium hydroxide.[8][9] This is followed by the reduction of the nitro group to an amine, often using catalytic hydrogenation with a catalyst such as Raney nickel.[10]

Tris-based Buffer Preparation: Tris buffers are extensively used in biochemistry and molecular biology.[11] They are prepared by dissolving Tris base in water and adjusting the pH to the desired value with a strong acid, typically hydrochloric acid (HCl), to form the conjugate acid (Tris-HCl). It is important to note that the pKa of Tris is temperature-dependent, which can affect the pH of the buffer solution at different temperatures.[11][12]

Applications in Research and Drug Development

Tris as a Buffering Agent: The primary application of Tris is as a biological buffer due to its pKa being close to physiological pH.[4] It is a component of many common laboratory buffers, including:

-

Tris-HCl: A simple and common buffer for a wide range of applications.

-

Tris-Buffered Saline (TBS): Used as a wash buffer in immunoassays like ELISA and Western blotting.

-

TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA): Widely used for agarose gel electrophoresis of nucleic acids.

-

TE (Tris-EDTA) Buffer: Used for the solubilization and storage of DNA and RNA, as the Tris maintains a stable pH and EDTA chelates divalent cations that can be cofactors for nucleases.[13]

Quaternary Ammonium Compounds in Drug Development: While Tris itself is primarily a buffer, quaternary ammonium compounds, such as the conceptual this compound, belong to a class of molecules with diverse biological activities. These compounds are used as antiseptics, disinfectants, and have been investigated for various therapeutic applications.[14][15] The permanent positive charge can facilitate interactions with negatively charged biological membranes and macromolecules.

The introduction of a hydroxymethyl group (-CH₂OH) via hydroxymethylation is a strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[16] This modification can improve water solubility and alter the drug's interaction with its target.[16]

Experimental Protocols

Preparation of 1 M Tris-HCl Stock Solution (pH 7.4)

-

Weighing: Dissolve 121.14 g of Tris base in 800 mL of distilled water.[17]

-

pH Adjustment: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution. Slowly add concentrated HCl to the solution while monitoring the pH. Continue adding acid dropwise until the pH reaches 7.4.[11]

-

Final Volume Adjustment: Transfer the solution to a 1 L graduated cylinder and add distilled water to bring the final volume to 1000 mL.[11]

-

Sterilization (Optional): For applications requiring sterility, the solution can be autoclaved.[13]

Workflow for Buffer Preparation and Use in Protein Analysis The following diagram illustrates a typical workflow involving Tris buffers in protein extraction and analysis.

This workflow demonstrates the preparation of a Tris-HCl buffer and its subsequent application in cell lysis and downstream protein analysis techniques like SDS-PAGE and Western blotting.

Signaling Pathway Visualization

While this compound is not directly implicated in specific signaling pathways, we can visualize a generic cell signaling cascade where a quaternary ammonium compound might interact with a cell surface receptor, a common mechanism for such charged molecules.

This diagram illustrates a hypothetical scenario where a quaternary ammonium compound acts as a ligand, binding to a cell surface receptor and initiating an intracellular signaling cascade, leading to a cellular response.

References

- 1. Tris for buffer solutions [itwreagents.com]

- 2. Tris(hydroxymethyl)methylammonium | C4H12NO3+ | CID 4468930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C4H12NO3) [pubchemlite.lcsb.uni.lu]

- 4. Tris(hydroxymethyl)aminomethane | C4H11NO3 | CID 6503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dpuadweb.depauw.edu [dpuadweb.depauw.edu]

- 6. Solved The pKa of Tris [Tris(hydroxymethyl)-aminomethane], | Chegg.com [chegg.com]

- 7. TRIS hydrochloride | 1185-53-1 [chemicalbook.com]

- 8. How to prepare tris hydroxymethyl aminomethane? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. caod.oriprobe.com [caod.oriprobe.com]

- 10. US4233245A - Preparation of tris(hydroxymethyl)aminomethane - Google Patents [patents.google.com]

- 11. Tris, Tris- HCl Buffer Protocol, Use and Preparation [diagnopal.ca]

- 12. How to Make Tris Buffer Solution for Medical or Lab Use [thoughtco.com]

- 13. scribd.com [scribd.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. researchgate.net [researchgate.net]

- 16. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tris Buffer (1 M, pH 7.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

The Critical Role of pKa in the Application of Tris-hydroxymethyl-methyl-ammonium (Tris) Buffer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tris-hydroxymethyl-methyl-ammonium, commonly known as Tris, is a cornerstone buffer in a vast array of biochemical and pharmaceutical applications. Its prevalence is owed to its buffering capacity within a physiologically relevant pH range. However, the effective use of Tris is critically dependent on a thorough understanding of its acid dissociation constant (pKa), which is significantly influenced by environmental factors such as temperature and ionic strength. This technical guide provides a comprehensive overview of the pKa of Tris, detailed experimental protocols for its determination, and an exploration of its significance in biological research and drug development.

Understanding the pKa of Tris

Tris is a primary amine with a pKa of approximately 8.07 at 25°C, providing effective buffering between pH 7.1 and 9.1.[1][2] The protonated form of Tris, the this compound ion, is in equilibrium with its unprotonated form. This equilibrium is the basis of its buffering capacity.

The pKa of Tris is notably sensitive to temperature changes. For every one-degree Celsius increase in temperature, the pKa of Tris decreases by approximately 0.028 to 0.031 units.[3][4] This significant temperature dependence necessitates careful consideration and pH adjustment at the intended experimental temperature to ensure accurate and reproducible results.[1][3]

The ionic strength of the solution also modulates the pKa of Tris. In general, for buffers where the acidic form is a cation, like protonated Tris, the pKa increases with increasing ionic strength.[5][6] This is due to the "shielding" effect of surrounding ions, which alters the activity of the buffer species.[5]

Quantitative Data on Tris pKa

The following tables summarize the key quantitative data regarding the pKa of this compound, highlighting its dependence on temperature and the qualitative effect of ionic strength.

| Temperature (°C) | pKa | Reference |

| 0 | 8.85 | [7] |

| 20 | 8.3 | [8] |

| 25 | 8.06 - 8.1 | [3][9][10][11][12] |

| 37 | 7.76 - 7.82 | [3][8] |

| Parameter | Effect on pKa of Tris | Reference |

| Temperature Increase | Decreases | [3][6][7] |

| Ionic Strength Increase | Increases | [5][6] |

Experimental Determination of Tris pKa

Accurate determination of the pKa of Tris under specific experimental conditions is crucial. Two common and reliable methods are potentiometric titration and spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values.[13] It involves the gradual addition of a titrant (a strong acid or base) to the analyte solution while monitoring the pH.

Detailed Methodology:

-

Preparation of Tris Solution:

-

Prepare a Tris solution of known concentration (e.g., 0.05 M) in deionized water. To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M potassium chloride (KCl) can be added.[14]

-

-

Titrant Preparation:

-

Prepare a standardized solution of a strong acid, typically hydrochloric acid (HCl), of a concentration higher than the Tris solution (e.g., 0.1 M).

-

-

Calibration of pH Meter:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[14]

-

-

Titration Procedure:

-

Place a known volume of the Tris solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Allow the solution to equilibrate to the desired temperature.

-

Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has dropped significantly, well past the buffer region.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point, which is the point where half of the Tris has been protonated. This corresponds to the midpoint of the steepest portion of the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume. The peak of this plot corresponds to the equivalence point. The volume at the half-equivalence point can then be determined, and the corresponding pH from the original titration curve is the pKa.

-

Spectrophotometry

Spectrophotometry can be used to determine the pKa of a substance if the protonated and deprotonated forms have different ultraviolet-visible (UV-Vis) absorbance spectra. Since Tris itself does not have a strong chromophore in the accessible UV-Vis range, this method is less direct for Tris alone but can be employed using a pH indicator.

Detailed Methodology (using a pH indicator):

-

Indicator Selection:

-

Choose a pH indicator with a pKa value close to that of Tris (around 8.1). The indicator's color change should occur within the buffering range of Tris.

-

-

Preparation of Buffer Solutions:

-

Prepare a series of Tris buffer solutions with varying pH values around the expected pKa of Tris (e.g., from pH 7.0 to 9.0 in 0.2 pH unit increments).

-

The concentration of Tris should be kept constant across all solutions.

-

-

Spectrophotometric Measurements:

-

To each buffer solution, add a small, constant amount of the selected pH indicator.

-

Measure the absorbance spectrum of each solution over the relevant wavelength range for the indicator.

-

Identify the wavelength of maximum absorbance for the acidic (A_acid) and basic (A_base) forms of the indicator.

-

-

Data Analysis:

-

For each buffer solution, measure the absorbance at the wavelength of maximum absorbance for the basic form of the indicator.

-

Plot the absorbance versus the pH of the Tris buffer solutions.

-

The resulting sigmoidal curve will have an inflection point. The pH at this inflection point corresponds to the pKa of the indicator. By using a series of indicators with known pKa values, the pH of the Tris buffer solutions can be accurately determined, and from the Henderson-Hasselbalch equation for the Tris buffer itself, its pKa can be calculated.

-

Significance in Signaling Pathways and Drug Development

The precise control of pH is paramount in studying cellular signaling pathways and in the formulation of therapeutic drugs, as many enzymes and proteins involved are highly sensitive to pH changes.

Signaling Pathways

In the study of signaling pathways, maintaining a stable intracellular and extracellular pH is critical for observing physiologically relevant responses. For instance, many kinases and phosphatases, key players in signaling cascades, have optimal activity within a narrow pH range. The significant temperature dependence of Tris's pKa is a crucial consideration in experiments conducted at physiological temperatures (37°C) versus room temperature. A Tris buffer prepared to pH 7.4 at 25°C will have a pH closer to 7.0 at 37°C, which could significantly impact enzyme activity and signaling outcomes.[3][4] Researchers must therefore adjust the pH of their Tris buffers at the temperature at which the experiment will be performed.

Drug Development

In drug development, the stability and solubility of active pharmaceutical ingredients (APIs) are often pH-dependent. Tris is frequently used as an excipient in parenteral and ophthalmic formulations to maintain the pH and enhance drug stability.[15] The choice of buffer and the precise control of its pH are critical for ensuring the efficacy and shelf-life of the drug product. The temperature-dependent pKa of Tris is a significant factor during formulation development, manufacturing, and storage, as temperature fluctuations can lead to pH shifts that may compromise the drug's stability. For example, a formulation buffered with Tris may experience a drop in pH upon warming, potentially leading to drug degradation or precipitation. Conversely, during refrigerated storage, the pH will increase. Therefore, formulators must carefully consider the intended storage and use temperatures when selecting and preparing Tris-buffered formulations.

References

- 1. nbinno.com [nbinno.com]

- 2. Tris - Wikipedia [en.wikipedia.org]

- 3. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. Tris Buffer - Sharebiology [sharebiology.com]

- 5. pKa vs pKa0 [reachdevices.com]

- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 7. researchgate.net [researchgate.net]

- 8. Tris(hydroxymethyl)aminomethane | C4H11NO3 | CID 6503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tris(hydroxymethyl)aminomethane - CAS-Number 77-86-1 - Order from Chemodex [chemodex.com]

- 10. Tris hcl buffer pka value: key to maintaining experimental stability - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 11. Tris buffer pH 8.0 (1 M) for molecular biology [itwreagents.com]

- 12. Tris [sigmaaldrich.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tris Base and Tris-Hydroxymethyl-Methyl-Ammonium (Tris HCl) for Researchers and Drug Development Professionals

Introduction

In the realms of biochemical research, molecular biology, and pharmaceutical development, the precise control of pH is paramount. Among the most ubiquitous buffering agents employed to achieve this stability are Tris base (also known as Tris(hydroxymethyl)aminomethane) and its acidic counterpart, Tris-hydroxymethyl-methyl-ammonium, more commonly referred to as Tris hydrochloride (Tris HCl). While fundamentally related, their distinct chemical properties dictate their specific applications and handling. This in-depth technical guide provides a comprehensive comparison of Tris base and Tris HCl, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in their appropriate selection and use.

Core Concepts: The Chemistry of Tris Buffers

Tris base is a primary amine with a pKa of approximately 8.1 at 25°C, making it an effective buffer in the physiological pH range of 7.0 to 9.0.[1][2] Tris HCl is the hydrochloride salt of Tris base, formed by reacting Tris with hydrochloric acid.[1] This fundamental relationship is the cornerstone of their application as a buffering system. The choice between starting with Tris base or Tris HCl for buffer preparation depends on the desired final pH of the solution. To achieve a pH below 8.1, one would typically start with Tris base and titrate with a strong acid like HCl. Conversely, to achieve a pH above 8.1, one might start with Tris HCl and titrate with a strong base.

Quantitative Data Comparison

For ease of comparison, the following tables summarize the key quantitative properties of Tris base and Tris HCl.

Table 1: General and Physical Properties

| Property | Tris Base | Tris HCl |

| Chemical Formula | C₄H₁₁NO₃[1] | C₄H₁₁NO₃·HCl[1] |

| Molecular Weight | 121.14 g/mol [1] | 157.60 g/mol [1] |

| Appearance | White crystalline powder[1] | White crystalline powder[1] |

| Melting Point | 167-172 °C[3] | 150-152 °C[3] |

| Boiling Point | 219-220 °C at 10 mmHg[3] | 225 °C[3] |

| Density | 1.353 g/cm³[3] | 1.05 g/mL[3] |

Table 2: Buffering Characteristics and Solubility

| Property | Tris Base | Tris HCl |

| pKa (at 25°C) | ~8.1[1][2] | ~8.1 (of the conjugate acid)[4] |

| Effective Buffering Range (pH) | 7.0 - 9.2[2][5] | 7.0 - 9.0[1] |

| Solubility in Water | ~550 mg/mL[6] | Highly soluble, ~667 mg/mL[7] |

| Solubility in Ethanol (95%) | 22 mg/mL[5][8][9] | Soluble |

| Solubility in Methanol | 26 mg/mL[5][8][9] | Soluble[10] |

| Solubility in Acetone | 20 mg/mL[8][9] | Soluble[11] |

| Solubility in DMSO | Information not available | Soluble[10] |

Experimental Protocols

The following are detailed methodologies for key experiments where Tris-based buffers are integral.

Preparation of 1 M Tris-HCl Buffer Stock Solution (pH 8.0)

This protocol outlines the preparation of a common stock solution used in many molecular biology applications.

Materials:

-

Tris base (MW: 121.14 g/mol )

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Graduated cylinders and beakers

-

Autoclave (optional, for sterilization)

Procedure:

-

Weigh out 121.14 g of Tris base and transfer it to a 1 L beaker.

-

Add approximately 800 mL of deionized water and a stir bar.

-

Place the beaker on a stir plate and stir until the Tris base is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add concentrated HCl to the stirring solution while monitoring the pH. Continue adding HCl dropwise until the pH of the solution reaches 8.0.

-

Once the desired pH is achieved, transfer the solution to a 1 L graduated cylinder.

-

Add deionized water to bring the final volume to 1 L.

-

For long-term storage, the solution can be sterilized by autoclaving. Store at room temperature.[2]

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Tris-HCl is a critical component of the discontinuous buffer system used in SDS-PAGE to separate proteins based on their molecular weight.

Materials:

-

Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8): Dissolve 18.15 g of Tris base in 80 mL of distilled water. Adjust the pH to 8.8 with HCl and bring the final volume to 100 mL.[9]

-

Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8): Dissolve 6 g of Tris base in 80 mL of distilled water. Adjust the pH to 6.8 with HCl and bring the final volume to 100 mL.[9]

-

30% Acrylamide/Bis-acrylamide solution

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% SDS.[12]

-

Protein samples

-

Protein loading buffer

-

Vertical electrophoresis apparatus

Procedure:

-

Casting the Resolving Gel:

-

Assemble the gel casting apparatus.

-

In a beaker, mix the appropriate volumes of resolving gel buffer, 30% acrylamide/bis-acrylamide solution, 10% SDS, and distilled water for the desired gel percentage.

-

Add APS and TEMED to initiate polymerization.

-

Immediately pour the solution into the gel cassette, leaving space for the stacking gel.

-

Overlay with water or isopropanol and allow the gel to polymerize.

-

-

Casting the Stacking Gel:

-

After the resolving gel has polymerized, pour off the overlay.

-

Prepare the stacking gel solution by mixing stacking gel buffer, 30% acrylamide/bis-acrylamide solution, 10% SDS, and distilled water.

-

Add APS and TEMED.

-

Pour the stacking gel solution on top of the resolving gel and insert the comb.

-

Allow the stacking gel to polymerize.

-

-

Running the Gel:

-

Prepare 1X running buffer.

-

Assemble the gel cassette in the electrophoresis tank and fill the inner and outer chambers with running buffer.

-

Prepare protein samples by mixing with loading buffer and heating.

-

Load the samples into the wells.

-

Connect the power supply and run the gel at a constant voltage until the dye front reaches the bottom.[6]

-

Western Blotting

Tris-buffered saline (TBS) is commonly used as a wash buffer and for antibody dilutions in western blotting to maintain pH and ionic strength, reducing non-specific antibody binding.

Materials:

-

10X Tris-Buffered Saline (TBS): To prepare 1 L, dissolve 24.2 g of Tris base and 80 g of NaCl in 800 mL of deionized water. Adjust the pH to 7.6 with HCl and bring the final volume to 1 L.

-

Wash Buffer (TBST): 1X TBS with 0.1% Tween-20.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Membrane with transferred proteins

Procedure:

-

Blocking: After transferring the proteins to a membrane, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the protein bands.

DNA Extraction using TE Buffer

TE buffer, containing Tris and EDTA, is crucial for solubilizing and storing DNA, protecting it from degradation.

Materials:

-

10X TE Buffer (pH 8.0): To prepare 100 mL, mix 10 mL of 1 M Tris-HCl (pH 8.0) and 2 mL of 0.5 M EDTA (pH 8.0). Bring the final volume to 100 mL with deionized water.

-

1X TE Buffer: Dilute the 10X stock solution 1:10 with deionized water.

-

Cell or tissue sample

-

Lysis buffer

-

Ethanol or isopropanol

-

70% Ethanol

Procedure:

-

Cell Lysis: Lyse the cells or tissue in a suitable lysis buffer to release the nucleic acids.

-

DNA Precipitation: Precipitate the DNA from the cell lysate using ice-cold ethanol or isopropanol.

-

DNA Pellet Washing: Wash the DNA pellet with 70% ethanol to remove residual salts and other contaminants.

-

DNA Resuspension: Air-dry the DNA pellet and resuspend it in an appropriate volume of 1X TE buffer. The Tris maintains the pH, while EDTA chelates divalent cations that are cofactors for DNases, thus protecting the DNA from degradation during storage.[8]

Protein Purification using Tris-HCl Buffer

Tris-HCl buffers are widely used in various stages of protein purification, including equilibration, washing, and elution, to maintain a stable pH environment that is critical for protein stability and activity.

Materials:

-

Equilibration Buffer: e.g., 20 mM Tris-HCl, 200 mM NaCl, pH 7.5

-

Washing Buffer: e.g., 20 mM Tris-HCl, 200 mM NaCl, 5 mM imidazole, pH 7.5

-

Elution Buffer: e.g., 20 mM Tris-HCl, 200 mM NaCl, 200 mM imidazole, pH 7.5

-

Chromatography column with appropriate resin (e.g., Ni-NTA for His-tagged proteins)

-

Protein extract

Procedure:

-

Column Equilibration: Equilibrate the chromatography column with several column volumes of equilibration buffer.

-

Sample Loading: Load the protein extract onto the equilibrated column.

-

Washing: Wash the column with several column volumes of washing buffer to remove non-specifically bound proteins.

-

Elution: Elute the target protein from the column using the elution buffer. The components and pH of the Tris-HCl buffer are optimized at each step to ensure the stability and successful purification of the target protein.

Conclusion

Tris base and Tris HCl are indispensable tools in the arsenal of researchers and drug development professionals. Their utility as a buffering system stems from the fundamental acid-base relationship between the two compounds. A thorough understanding of their distinct chemical and physical properties, as detailed in this guide, is crucial for the preparation of stable and effective buffer solutions. The provided experimental protocols offer practical, step-by-step guidance for their application in common laboratory techniques. By leveraging this technical information, scientists can ensure the reliability and reproducibility of their experimental outcomes, ultimately advancing scientific discovery and therapeutic development.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Tris buffer pH 8.0 (1 M) for molecular biology [itwreagents.com]

- 3. TRIS hydrochloride | 1185-53-1 [chemicalbook.com]

- 4. Solubility of Tris buffer in different solvents - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 5. ulab360.com [ulab360.com]

- 6. interchim.fr [interchim.fr]

- 7. Solubility of Tris buffer in different solvents - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 8. Solubility of Tris buffer in different solvents - Blogue - Hopax Fine Chemicals [hopaxfc.com]

- 9. Thermo Scientific Chemicals Tris(hydroxymethyl)aminomethane hydrochloride, 1M soln., pH 8.0, RNase free 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]

- 11. himedialabs.com [himedialabs.com]

- 12. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]

The Definitive Guide to Tris-hydroxymethyl-methyl-ammonium and its Role in Scientific Research

For Immediate Release

This technical guide provides an in-depth overview of Tris-hydroxymethyl-methyl-ammonium, a fundamental buffering agent in life sciences. Tailored for researchers, scientists, and drug development professionals, this document elucidates its chemical synonyms, properties, and critical applications. It further details experimental protocols and visual workflows to support laboratory implementation.

Chemical Identity and Synonyms

This compound is the protonated form of Tris(hydroxymethyl)aminomethane, a compound widely known in the scientific community as Tris or THAM.[1] This organic compound is integral to numerous biochemical and molecular biology applications due to its capacity to maintain a stable pH in aqueous solutions.[2][3]

Below is a comprehensive list of its common synonyms and identifiers.

| Identifier Type | Identifier | Source |

| Systematic Name | tris(hydroxymethyl)methylammonium | PubChem[4] |

| Common Name | This compound | User Request |

| CAS Number | 14433-29-5 | PubChem[4] |

| Molecular Formula | C4H12NO3+ | PubChem[4] |

| IUPAC Name | tris(hydroxymethyl)-methylazanium | PubChem[4] |

| Related Compound | Tris(hydroxymethyl)aminomethane (Tris Base) | Sigma-Aldrich[5] |

| CAS Number (Tris Base) | 77-86-1 | Sigma-Aldrich[5] |

| Synonyms (Tris Base) | THAM, Tromethamine, Trizma, Trisamine, Trometamol | Wikipedia[1], ChemicalBook[6] |

Physicochemical Properties

The efficacy of Tris as a buffer is rooted in its physicochemical properties, particularly its pKa, which is in a physiologically relevant range.[1] This makes it an indispensable tool for experiments involving biological macromolecules like proteins and nucleic acids.[2]

| Property | Value | Conditions | Source |

| Molecular Weight | 122.14 g/mol | PubChem[4] | |

| pKa | 8.07 | at 25°C | Diagnopal[5] |

| Useful pH Range | 7.0 - 9.0 | Amerigo Scientific[3] | |

| ΔpKa/°C | -0.031 | Hubei New Desheng Materials Technology[4] | |

| Melting Point (Tris Base) | 167-172 °C | Sigma-Aldrich[5] | |

| Boiling Point (Tris Base) | 219-220 °C | at 10 mmHg | Sigma-Aldrich[5] |

| Solubility in Water (Tris Base) | 550 g/L | at 25°C | Hubei New Desheng Materials Technology[4] |

Experimental Protocols

The versatility of Tris buffer is demonstrated by its widespread use in a variety of standard laboratory protocols. Below are detailed methodologies for its preparation and application in common experimental workflows.

Preparation of 1 M Tris-HCl Buffer Stock Solution (pH 8.0)

This protocol outlines the steps to prepare a 1 M stock solution of Tris-HCl at a pH of 8.0.

Materials:

-

Tris(hydroxymethyl)aminomethane (Tris Base)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water (dH2O)

-

pH meter

-

Magnetic stirrer and stir bar

-

Beaker and graduated cylinder

Procedure:

-

Weigh 121.14 g of Tris Base.

-

Dissolve the Tris Base in 800 mL of dH2O in a beaker with a magnetic stir bar.

-

Place the beaker on a magnetic stirrer and allow the Tris Base to dissolve completely.

-

Carefully add concentrated HCl to the solution to adjust the pH to 8.0. Monitor the pH using a calibrated pH meter.

-

Once the desired pH is reached, transfer the solution to a graduated cylinder and add dH2O to a final volume of 1 L.

-

Sterilize the solution by autoclaving.

-

Store the buffer at room temperature.

References

- 1. Tris(1,3-dichloro-2-propyl)phosphate Reduces the Lifespan via Activation of an Unconventional Insulin/Insulin-Like Growth Factor-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 4. Tris Buffer Preparation - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. Tris, Tris- HCl Buffer Protocol, Use and Preparation [diagnopal.ca]

- 6. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability and Storage of Tris-hydroxymethyl-aminomethane (Tris) Buffer

Tris-hydroxymethyl-aminomethane, commonly known as Tris, is a cornerstone buffer in a vast array of biochemical and molecular biology applications. Its pKa of approximately 8.1 at 25°C makes it an effective buffer in the physiological pH range of 7.2 to 9.0.[1][2] Despite its ubiquity, a comprehensive understanding of its stability and proper storage is crucial for ensuring experimental reproducibility and the integrity of biological samples and drug formulations. This guide provides an in-depth analysis of the stability of Tris buffer under various conditions, detailed experimental protocols for its preparation and stability testing, and a discussion of its potential interactions and effects in common laboratory workflows.

Core Concepts: Stability and Degradation

The stability of a Tris buffer solution is influenced by several factors, including temperature, pH, concentration, exposure to light, and the presence of contaminants such as microorganisms and metal ions.[3] Degradation of Tris can lead to a shift in pH, loss of buffering capacity, and the generation of reactive species that can compromise experimental results.

Temperature Effects

The pH of a Tris buffer is highly dependent on temperature.[4] As the temperature decreases, the pH of a Tris buffer solution will increase, and conversely, as the temperature increases, the pH will decrease.[4] This is a critical consideration when preparing a Tris buffer at room temperature for use at a different temperature, such as 4°C for protein purification or 37°C for cell culture.

Chemical Degradation

At elevated temperatures, Tris buffer can degrade to produce formaldehyde.[5][6] This degradation is a significant concern in the formulation of peptides and proteins, as formaldehyde can react with amino acid residues, leading to modification and aggregation of the biomolecule.[5] Tris can also react with aldehydes of low molecular weight in aqueous solutions.[7]

Microbial Contamination

Tris buffer solutions are susceptible to microbial growth, especially when stored for extended periods at room temperature.[8] Bacterial or fungal contamination can alter the pH of the buffer and introduce nucleases and proteases that can degrade biological samples.

Quantitative Data on Tris Buffer Stability

The following tables summarize key quantitative data related to the stability of Tris buffer under various conditions.

Table 1: Effect of Temperature on the pH of Tris Buffer

| Temperature (°C) | Change in pH per °C | Reference |

| 25 to 4 | +0.028 | [9] |

| 25 to 37 | -0.028 | [9] |

| 25 to -30 | ~+1.2 units (total change) | [9] |

Table 2: Long-Term Stability of Tris HCl Powder

| Parameter | Storage Condition | Predicted Shelf Life (months) | Reference |

| Assay (Dried Basis) | 15-30°C, monitored humidity | 235.2 | [10] |

| pH (0.5M solution) | 15-30°C, monitored humidity | Stable within specifications | [10] |

| Appearance and Color | 15-30°C, monitored humidity | Stable within specifications | [10] |

Table 3: Stability of Tris Buffer Solutions

| Concentration | Storage Temperature | Duration | Observation | Reference |

| Not Specified | Room Temperature or 4°C | Years (if sterile) | Stable | [8] |

| 0.1 M | 4°C | Not Specified | Stable | [9] |

| 1X Tris-Glycine Transfer Buffer | 4°C | Up to one week | Recommended storage | [11] |

| 10X Tris-Glycine Transfer Buffer | Room Temperature | 24 months | Stable | [11] |

Experimental Protocols

Protocol 1: Preparation of 1 M Tris-HCl Stock Solution

This protocol describes the preparation of a 1 M Tris-HCl stock solution with a desired pH.

Materials:

-

Tris base (Tris-hydroxymethyl-aminomethane)

-

Concentrated Hydrochloric Acid (HCl)

-

Nuclease-free water

-

pH meter with a Tris-compatible electrode

-

Magnetic stirrer and stir bar

-

Graduated cylinders and beakers

-

0.22 µm sterile filter and sterile storage bottles

Procedure:

-

Weigh out 121.14 g of Tris base.

-

Add the Tris base to a beaker containing 800 mL of nuclease-free water.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the Tris base is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add concentrated HCl to the Tris solution while continuously monitoring the pH. Caution: The addition of HCl is exothermic and will cause the temperature of the solution to increase, which will affect the pH reading.

-

Allow the solution to cool to room temperature before making the final pH adjustment.

-

Once the desired pH is reached at room temperature, transfer the solution to a graduated cylinder and add nuclease-free water to a final volume of 1 L.

-

For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a sterile storage bottle.

-

Label the bottle with the solution name, concentration, pH, and date of preparation. Store at room temperature or 4°C.[12][13]

Protocol 2: Stability Testing of Tris Buffer Solutions

This protocol outlines a method for assessing the stability of a prepared Tris buffer solution over time.

Materials:

-

Prepared Tris buffer solution

-

pH meter with a Tris-compatible electrode

-

UV-Vis spectrophotometer

-

Sterile, sealed storage containers

-

Incubators or water baths set to desired storage temperatures (e.g., 4°C, 25°C, 40°C)

Procedure:

-

Aseptically dispense the prepared Tris buffer into multiple sterile, sealed containers.

-

Designate time points for analysis (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, Month 6).

-

Store the containers at the different predetermined temperatures.

-

At each time point, retrieve a container from each storage temperature.

-

pH Measurement:

-

Allow the buffer to equilibrate to room temperature.

-

Measure and record the pH of the solution.

-

-

Spectrophotometric Analysis:

-

Measure the absorbance of the buffer solution at 260 nm and 280 nm to check for potential leachables from the container or signs of microbial growth.

-

A scan from 200-400 nm can also be performed to detect any changes in the absorbance profile.

-

-

Visual Inspection:

-

Visually inspect the solution for any signs of turbidity, precipitation, or color change and record the observations.

-

-

Microbial Contamination (Optional):

-

Plate a small aliquot of the buffer solution on a non-selective agar plate and incubate to check for microbial growth.

-

-

Compile the data from all time points to assess the change in pH and other parameters over time at different storage temperatures.

Visualizations: Workflows and Logical Relationships

Diagram 1: Tris Buffer in Western Blotting Workflow

References

- 1. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Is Tris buffer toxic to cells in cell culture experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. Heating stability of Tris hcl buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Formaldehyde production by Tris buffer in peptide formulations at elevated temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biospectra.us [biospectra.us]

- 11. Eight Tips to Improve Gel Electrophoresis Results | Thermo Fisher Scientific - CN [thermofisher.cn]

- 12. neb.com [neb.com]

- 13. horizondiscovery.com [horizondiscovery.com]

In-Depth Technical Guide: Tris-hydroxymethyl-aminomethane Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Tris-hydroxymethyl-aminomethane (Tris), a widely used biological buffer. The information is compiled from various safety data sheets (SDSs) and standardized toxicological testing guidelines to ensure a thorough understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Tris-hydroxymethyl-aminomethane, also known as Tris base or Tromethamine, is an organic compound frequently used in biochemistry and molecular biology as a component of buffer solutions.[1][2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 77-86-1 | [2][3][4][5][6][7][8] |

| Molecular Formula | C4H11NO3 | [3][9] |

| Molecular Weight | 121.14 g/mol | [9] |

| Appearance | White crystalline solid/powder | [3][7][9][10][11] |

| Odor | Odorless to slight amine-like | [9][10][11] |

| Melting Point | 167-172 °C | [11] |

| Boiling Point | 219-220 °C at 10 mmHg | [9][11] |

| pH | 10-11.5 (1% aqueous solution) | [9] |

| Solubility | Soluble in water | [3] |

Toxicological Data

The toxicological profile of Tris has been evaluated through various studies. The most frequently cited quantitative measure of acute toxicity is the oral LD50 in rats. Other toxicological effects are primarily related to irritation.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 5900 mg/kg | [4] |

| Skin Irritation | Rabbit | Dermal | Causes skin irritation | [4][10][12][13][14] |

| Eye Irritation | Rabbit | Ocular | Causes serious eye irritation | [4][10][12][13][14] |

| Respiratory Irritation | - | Inhalation | May cause respiratory irritation | [4][10][12][13] |

Hazard Identification and Classification

Based on the available data, Tris is classified for its potential to cause skin, eye, and respiratory irritation.[4][10][12][13]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols provide a framework for the studies that generate the safety data presented.

Acute Oral Toxicity - OECD Guideline 401

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.[15][16][17][18]

Objective: To determine the acute oral toxicity of a substance.

Test Animal: Typically, young adult rats of a standard laboratory strain are used.[15] At least 5 rodents of the same sex are used for each dose level.[15]

Methodology:

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water or corn oil).

-

Administration: A single dose of the substance is administered to the animals by gavage.[15]

-

Dose Levels: A range of dose levels is used to determine the dose that causes mortality in 50% of the animals.[15]

-

Observation Period: Animals are observed for a period of at least 14 days.[15]

-

Observations: Observations include mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.[15]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study to identify any pathological changes.[15]

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test evaluates the potential of a substance to cause irritation or corrosion to the skin after a single application.[19][20][21][22][23]

Objective: To assess the skin irritation/corrosion potential of a substance.

Test Animal: The albino rabbit is the preferred species for this test.[19][20][21]

Methodology:

-

Test Site Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.

-

Application: A single dose of 0.5 g of the solid test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[21]

-

Exposure Period: The exposure period is typically 4 hours.[21]

-

Observation Period: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[19] Observations may continue for up to 14 days to assess the reversibility of any effects.[21]

-

Scoring: The severity of the skin reactions is graded according to a standardized scoring system.[19]

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test is designed to assess the potential of a substance to cause irritation or corrosion to the eyes.[24][25][26][27][28]

Objective: To determine the eye irritation/corrosion potential of a substance.

Test Animal: The albino rabbit is the recommended species for this test.[24][25][26]

Methodology:

-

Animal Selection: Healthy young adult albino rabbits with no pre-existing eye defects are used.

-

Application: A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[24][25]

-

Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application.[26] The observation period may be extended up to 21 days to evaluate the reversibility of the effects.[24]

-

Evaluation: The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctivae according to a standardized scale.[24][25]

Handling and Safety Precautions

When handling Tris-hydroxymethyl-aminomethane, it is important to follow standard laboratory safety practices.

| Precaution | Recommendation | Reference |

| Engineering Controls | Use in a well-ventilated area. Ensure eyewash stations and safety showers are accessible. | [13][29] |

| Personal Protective Equipment (PPE) | ||

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. | [1][4][7][30] |

| Skin Protection | Wear protective gloves and a lab coat. | [1][4][7][30] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. Avoid breathing dust. | [7][9][12] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling. | [1][7][9][13] |

First Aid Measures

In case of exposure, the following first aid measures should be taken.

| Exposure Route | First Aid Measure | Reference |

| Inhalation | Move person to fresh air. If symptoms persist, seek medical attention. | [1][4][7][9][13][29][30][31] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. | [1][4][7][9][10][13][29][30][31] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][4][7][9][10][13][29][30][31] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur. | [1][4][7][9][29][30][31] |

Stability and Reactivity

| Aspect | Information | Reference |

| Reactivity | Stable under normal conditions. | [11][31] |

| Chemical Stability | Stable under recommended storage conditions. Hygroscopic. | [1][4][9][11][31] |

| Conditions to Avoid | Exposure to moist air or water, dust generation, excess heat. | [4][9] |

| Incompatible Materials | Strong oxidizing agents, bases, aluminum, brass, copper. | [4][9] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides. | [4][13][29] |

This guide provides a summary of the available safety data for Tris-hydroxymethyl-aminomethane. It is essential to consult the specific Safety Data Sheet provided by the supplier for the most current and detailed information before use. Always handle chemicals with care and in accordance with established safety protocols.

References

- 1. edvotek.com [edvotek.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. utsi.edu [utsi.edu]

- 5. carlroth.com [carlroth.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.be [fishersci.be]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. Tris-(hydroxymethyl)aminomethane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. lobachemie.com [lobachemie.com]

- 14. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. oecd.org [oecd.org]

- 17. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bemsreports.org [bemsreports.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. oecd.org [oecd.org]

- 27. Test No. 405: Acute Eye Irritation/Corrosion | OECD [oecd.org]

- 28. flashpointsrl.com [flashpointsrl.com]

- 29. datasheets.scbt.com [datasheets.scbt.com]

- 30. base-asia.com [base-asia.com]

- 31. horizondiscovery.com [horizondiscovery.com]

A Comprehensive Technical Guide to Tris Buffer in Biological Research

An in-depth examination of the properties, applications, and experimental protocols involving Tris(hydroxymethyl)aminomethane for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of Tris(hydroxymethyl)aminomethane, a fundamental buffer used in a vast array of applications in biochemistry, molecular biology, and drug development. While the initial query specified "Tris-hydroxymethyl-methyl-ammonium," this document will focus on the far more commonly utilized "Tris(hydroxymethyl)aminomethane," as it is central to the experimental contexts relevant to the intended audience. A clarification between these two compounds is provided below.

Clarification of Chemical Identity

It is crucial to distinguish between the requested compound, this compound, and the widely used biological buffer, Tris(hydroxymethyl)aminomethane. While their names are similar, they are distinct chemical entities. The latter, commonly referred to as Tris or Trizma, is a cornerstone of countless laboratory protocols. Given the context of the requested technical guide, it is presumed that the intended subject is the common Tris buffer.

A summary of the key properties of both compounds is presented below.

| Property | This compound | Tris(hydroxymethyl)aminomethane (Tris) |

| Molecular Formula | C₄H₁₂NO₃⁺ | C₄H₁₁NO₃ |

| Molecular Weight | 122.14 g/mol [1] | 121.14 g/mol [2][3][4] |

| CAS Number | 14433-29-5[1][5] | 77-86-1[2][6][7] |

| Synonyms | tris(hydroxymethyl)methylammonium | Tris base, Tromethamine, THAM, Trizma |

Tris(hydroxymethyl)aminomethane: A Foundational Buffer

Tris(hydroxymethyl)aminomethane, hereafter referred to as Tris, is an organic compound extensively used as a biological buffer.[6][7][8][9] Its pKa of approximately 8.1 at 25°C makes it an effective buffer in the pH range of 7.2 to 9.0, which conveniently overlaps with the physiological pH of most living organisms.[1][8][9]

Key Properties and Considerations:

-

Buffering Range: Tris is most effective between pH 7.2 and 9.0.[8][9]

-

Temperature Dependence: The pH of a Tris buffer is sensitive to temperature changes. It is crucial to pH the buffer at the intended experimental temperature.[4][10]

-

Reactivity: The primary amine in Tris can react with certain reagents, such as aldehydes.[6][7]

-

Interactions: Tris can interfere with some pH electrodes and is not compatible with the bicinchoninic acid (BCA) protein assay.[10]

Applications in Research and Drug Development

Tris buffers are integral to a multitude of experimental procedures due to their ability to maintain a stable pH.

Electrophoresis

Tris is a key component of running and loading buffers for both protein and nucleic acid electrophoresis.

-

SDS-PAGE: In Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis for protein separation, Tris-HCl is used to prepare stacking and separating gels with different pH values (typically 6.8 and 8.8, respectively).[11] The Tris-Glycine buffer system is a standard for the running buffer.[1]

-

Agarose Gel Electrophoresis: For the separation of DNA and RNA, Tris is a component of TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) buffers.[1][7]

Western Blotting

Tris-buffered saline (TBS) is a common wash buffer in western blotting to remove non-specifically bound antibodies.[1] It is often used with a detergent like Tween-20 (TBST).

Polymerase Chain Reaction (PCR)

Tris-HCl is a standard component of PCR buffers, where it maintains a stable pH (typically around 8.0 to 8.5) that is optimal for the activity and stability of DNA polymerase.[3][12]

Protein Crystallography

Tris buffer is frequently used in the purification and crystallization of proteins for structural studies.[2][13] It helps to maintain the protein's stability and solubility at a specific pH, which is critical for forming high-quality crystals.[13]

Cell Lysis and DNA Extraction

In DNA extraction protocols, Tris is a primary component of the lysis buffer.[4] It maintains a stable pH to protect the DNA from degradation and can also help to destabilize the cell membrane.[4]

Experimental Protocols and Data

The following tables provide recipes for common Tris-based buffers and solutions.

Table 1: Recipes for Electrophoresis Buffers

| Buffer | Components for 1 L |

| 10X TBE Buffer | Tris base: 108 gBoric acid: 55 g0.5 M EDTA (pH 8.0): 40 mL |

| 50X TAE Buffer | Tris base: 242 gGlacial acetic acid: 57.1 mL0.5 M EDTA (pH 8.0): 100 mL |

| 10X Tris-Glycine-SDS Running Buffer | Tris base: 30 gGlycine: 144 gSDS: 10 g |

Table 2: Recipes for Western Blotting and General Use Buffers

| Buffer | Components for 1 L |

| 10X Tris-Buffered Saline (TBS) | Tris base: 24 gNaCl: 88 gAdjust pH to 7.6 with HCl |

| 1 M Tris-HCl Stock (pH 7.4) | Tris base: 121.14 gDissolve in ~800 mL of distilled waterAdjust pH to 7.4 with concentrated HClBring volume to 1 L |

Visualizing Experimental Workflows

The following diagrams, generated using DOT language, illustrate common experimental workflows where Tris buffers are essential.

Caption: A simplified workflow for a Western Blotting experiment.

Caption: The basic steps of a Polymerase Chain Reaction (PCR).

References

- 1. Tris [sigmaaldrich.com]

- 2. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tris HCl buffer in PCR reaction system - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. yektatajhiz.com [yektatajhiz.com]

- 5. researchgate.net [researchgate.net]

- 6. Tris Buffer (1 M, pH 7.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 7. Tris - Wikipedia [en.wikipedia.org]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. Tris for molecular biology [itwreagents.com]

- 10. Tris Buffer Preparation - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 11. arigobio.com [arigobio.com]

- 12. geneticeducation.co.in [geneticeducation.co.in]

- 13. Crystallization Optimum Solubility Screening: using crystallization results to identify the optimal buffer for protein crystal formation - PMC [pmc.ncbi.nlm.nih.gov]

Tris(hydroxymethyl)aminomethane (Tris): A Comprehensive Technical Guide for Researchers

An in-depth examination of the properties, applications, and considerations for the use of Tris as a biological buffer in scientific research and drug development.

Tris(hydroxymethyl)aminomethane, commonly referred to as Tris or Tris base, is a cornerstone of modern biochemistry and molecular biology laboratories. Its utility as a biological buffer is paramount for a vast array of experimental procedures, from routine nucleic acid electrophoresis to complex protein purification and enzymatic assays. This technical guide provides a detailed overview of Tris, its physicochemical properties, common applications with detailed protocols, and important considerations for its use.

Core Properties of Tris Buffer

Tris, with the chemical formula (HOCH₂)₃CNH₂, is a primary amine that functions as a weak base. Its conjugate acid has a pKa of approximately 8.1 at 25°C, which makes it an effective buffer in the pH range of 7.0 to 9.0.[1][2][3] This range fortuitously overlaps with the physiological pH of most living organisms, rendering Tris a suitable choice for experiments involving biological molecules.[4] The buffering action of Tris is attributed to the ability of its amine group to accept or donate a proton, thereby resisting significant changes in pH.[3][5]

One of the critical, yet often overlooked, characteristics of Tris buffer is the temperature dependence of its pKa. The pKa of Tris decreases by approximately 0.03 units for every 1°C increase in temperature.[6] This means that a Tris buffer prepared to a specific pH at room temperature will have a higher pH when cooled and a lower pH when heated. Therefore, it is crucial to adjust the pH of a Tris buffer at the temperature at which it will be used.[7]

Table 1: Physicochemical Properties of Tris

| Property | Value | Reference(s) |

| Chemical Name | Tris(hydroxymethyl)aminomethane | [4][8] |

| Common Names | Tris, Tris base, THAM, Trizma | [1][4][9] |

| Molecular Formula | C₄H₁₁NO₃ | [4][10] |

| Molecular Weight | 121.14 g/mol | [10][11] |

| pKa (at 25°C) | ~8.1 | [1][2][3] |

| Effective Buffering Range | pH 7.0 - 9.0 | [2][3][12] |

| Appearance | White crystalline powder | [1][8] |

Key Applications and Experimental Protocols

Tris is a versatile buffer used in a multitude of laboratory techniques. Its applications span across molecular biology, protein biochemistry, and cell culture.

Nucleic Acid Electrophoresis

Tris is a fundamental component of buffers used for agarose gel electrophoresis of DNA and RNA. The most common formulations are Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE).[4][13] The Tris component maintains a stable pH during the electrophoresis run, which is essential for the consistent migration of nucleic acid fragments.[4][13]

Materials:

-

Tris base

-

Glacial acetic acid

-

0.5 M EDTA (pH 8.0) solution

-

Deionized water

Procedure:

-

To prepare 1 liter of 50x TAE stock solution, weigh out 242 g of Tris base and dissolve it in approximately 700 mL of deionized water.[7]

-

Carefully add 57.1 mL of glacial acetic acid to the Tris solution.[7]

-

Add 100 mL of 0.5 M EDTA (pH 8.0) solution.[7]

-

Adjust the final volume to 1 liter with deionized water.[7]

-

The pH of this stock solution does not need to be adjusted and should be around 8.5.[7]

-

Store the 50x TAE buffer at room temperature. For working solutions, dilute the stock 1:50 in deionized water.[7]

Protein Electrophoresis and Western Blotting

In protein analysis, Tris-based buffers are integral to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and Western blotting.[2] Tris-HCl is used to prepare both the stacking and separating gels, typically at pH 6.8 and 8.8, respectively, creating a discontinuous buffer system that aids in protein resolution.[2] Tris-glycine buffer is commonly used as the running buffer for electrophoresis, and Tris-buffered saline (TBS), often with the addition of a detergent like Tween-20 (TBST), is used for washing membranes during Western blotting.[4][11]

Materials:

-

Tris base

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

To prepare 1 liter of 10x TBS, dissolve 24.2 g of Tris base and 80 g of NaCl in approximately 800 mL of deionized water.

-

Adjust the pH to 7.6 with concentrated HCl.

-

Bring the final volume to 1 liter with deionized water.

-

For a 1x working solution, dilute the stock 1:10 with deionized water. For TBST, add Tween-20 to a final concentration of 0.1%.

Enzyme Assays

Many enzymatic reactions are pH-sensitive, and Tris-HCl buffer is frequently used to maintain a stable pH environment for these assays.[12] The choice of pH will depend on the optimal pH for the specific enzyme being studied.

Materials:

-

0.1 M Tris-HCl buffer, pH 7.0

-

1% (w/v) soluble starch solution in Tris-HCl buffer

-

Enzyme solution (amylase)

-

3,5-dinitrosalicylic acid (DNS) reagent

-

Deionized water

Procedure:

-

Pre-warm 200 µL of the 1% soluble starch solution in 0.1 M Tris-HCl buffer (pH 7.0) to 60°C.[14]

-

Initiate the reaction by adding 50 µL of the enzyme solution.[14]

-

Incubate the reaction mixture at 60°C for 30 minutes.[14]

-

Stop the reaction by adding 0.4 mL of DNS reagent.[14]

-

Boil the mixture for 5 minutes, then cool to room temperature.[14]

-

Dilute the mixture with 3.0 mL of deionized water.[14]

-

Measure the absorbance at 540 nm to determine the amount of reducing sugars produced.[14]

Considerations and Potential Interferences

While Tris is a robust and widely used buffer, researchers should be aware of its potential limitations and interactions.

-

Temperature Dependence: As previously mentioned, the pH of Tris buffer is sensitive to temperature changes.[6][7] It is imperative to calibrate the pH at the intended experimental temperature.

-